Quinazoline-2,4,6-triamine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinazoline-2,4,6-triamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6;;/h1-3H,9H2,(H4,10,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPMURJEKLVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=N2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinazoline 2,4,6 Triamine and Its Derivatives
Established Synthetic Pathways to the Quinazoline-2,4,6-triamine Core
The foundational synthesis of the quinazoline-2,4,6-triamine scaffold typically involves a two-step process: the construction of the quinazoline (B50416) ring system followed by the reduction of a nitro group to an amino group.
Cyclization Reactions
The construction of the quinazoline core often begins with the cyclization of appropriately substituted benzene (B151609) derivatives. A key method involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with a guanidine (B92328) source, such as guanidine carbonate. This reaction proceeds through a condensation mechanism, where the amino group of the benzonitrile (B105546) derivative and the guanidine molecule react to form the pyrimidine (B1678525) ring of the quinazoline structure. This process yields 6-nitroquinazoline-2,4-diamine, which serves as a crucial intermediate. The reaction conditions for this cyclization are carefully controlled to ensure high yields and purity of the product.
Nitro Group Reduction Strategies
The subsequent and final step in the synthesis of the core structure is the reduction of the nitro group at the C6 position of 6-nitroquinazoline-2,4-diamine to an amino group. Catalytic hydrogenation is a widely employed and efficient method for this transformation. byu.edu This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The nitro group is selectively reduced to an amine without affecting the rest of the molecule, leading to the formation of quinazoline-2,4,6-triamine. nih.gov The dihydrochloride (B599025) salt is then typically formed by treating the free base with hydrochloric acid.
Table 1: Key Intermediates and Reagents in the Synthesis of Quinazoline-2,4,6-triamine
| Compound/Reagent | Role |
| 2-amino-5-nitrobenzonitrile | Starting material for cyclization |
| Guanidine carbonate | Reagent for pyrimidine ring formation |
| 6-nitroquinazoline-2,4-diamine | Intermediate product after cyclization |
| Palladium on carbon (Pd/C) | Catalyst for nitro group reduction |
| Hydrogen gas | Reducing agent |
| Quinazoline-2,4,6-triamine | Final core structure |
| Hydrochloric acid | Reagent for dihydrochloride salt formation |
Advanced Synthetic Approaches for Quinazoline-2,4,6-triamine Derivatives
The development of new synthetic methods has enabled the creation of a diverse range of quinazoline-2,4,6-triamine derivatives with tailored properties. These advanced approaches focus on the functionalization of the quinazoline ring at various positions and the application of environmentally benign synthetic protocols.
Functionalization and Derivatization at Quinazoline Ring Positions
The functionalization of the quinazoline ring at the C2, C4, C6, and C8 positions allows for the modulation of the compound's biological activity. The amino groups at the C2, C4, and C6 positions are common sites for derivatization. For instance, the 6-amino group can be acylated or alkylated to introduce various substituents.
Recent advancements have also focused on the direct C-H functionalization of the quinazoline core, particularly at the C8 position. Palladium-catalyzed C8-selective arylation of quinoline (B57606) N-oxides has been reported, providing a route to introduce aryl groups at this position. acs.orgnih.gov Similarly, rhodium-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been demonstrated, offering a method to introduce alkyl substituents. nih.govskku.edu These methods often utilize a directing group to achieve high regioselectivity. Visible light-mediated direct C8–H arylation of quinolines has also been explored as a transition-metal-free approach. rsc.org
Regioselective Modification Strategies
Achieving regioselectivity in the functionalization of the quinazoline ring is crucial for synthesizing specific derivatives. For instance, in the case of C8-arylation of quinoline N-oxides, the reaction conditions, including the choice of catalyst and solvent, play a significant role in directing the substitution to the desired position. nih.gov The use of directing groups, which can be temporarily installed on the molecule, is a common strategy to control the regioselectivity of C-H functionalization reactions. These directing groups guide the metal catalyst to a specific C-H bond, enabling its selective activation and subsequent functionalization.
Green Chemistry Principles in Quinazoline Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of quinazolines and their derivatives. openmedicinalchemistryjournal.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govsci-hub.catdntb.gov.uanih.gov The synthesis of quinazoline derivatives under microwave conditions often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been utilized for the synthesis of quinazoline derivatives. tandfonline.comnih.govnih.govresearchgate.netrsc.org Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their low volatility and high thermal stability. They have been successfully employed as both solvents and catalysts in the synthesis of quinazolines. tandfonline.comnih.govresearchgate.netmdpi.com The use of ionic liquids can facilitate product isolation and catalyst recycling, contributing to a more sustainable synthetic process.
Table 2: Green Chemistry Approaches in Quinazoline Synthesis
| Green Chemistry Technique | Advantages |
| Microwave Irradiation | Faster reaction times, higher yields, cleaner reactions. nih.govsci-hub.catdntb.gov.uanih.gov |
| Ultrasound Irradiation | Enhanced reaction rates and yields. tandfonline.comnih.govnih.govresearchgate.netrsc.org |
| Ionic Liquids | Low volatility, high thermal stability, potential for catalyst recycling. tandfonline.comnih.govresearchgate.netmdpi.com |
Modern Synthetic Techniques and Catalysis in Quinazoline Chemistry
Recent innovations in synthetic organic chemistry have provided powerful tools for the construction of the quinazoline core. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes compared to traditional approaches.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique in organic synthesis, offering rapid and efficient heating. nih.gov This method has been successfully applied to the synthesis of various quinazoline derivatives, significantly reducing reaction times and often improving yields. frontiersin.orgnih.gov The advantages of microwave-assisted synthesis include better yields, shorter reaction times, lower energy consumption, and simplified work-up procedures. frontiersin.org For instance, the Niementowski reaction, a classic method for preparing quinazolinones, has been accelerated under microwave conditions, leading to high-purity products with operational simplicity. nih.gov Both domestic and specialized monomode microwave ovens have been utilized to synthesize biologically important quinazoline derivatives, demonstrating the versatility of this technology. frontiersin.orgresearchgate.net
| Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|
| Aza-Wittig reaction | Domestic MWI, 300 W, 3–4 min | Good yields | frontiersin.org |
| Condensation of N-arylamidine with aldehydes | MW-assisted, no Lewis acid catalyst | Applicable to various derivatives | frontiersin.org |
| Niementowski reaction | MWI, solvent-free | Rapid, high purity, simple work-up | nih.gov |
| Condensation of acylamides with ammonium (B1175870) formate | MW activation, 150°C, 4–20 min | Efficient synthesis of 2,4-disubstituted quinazolines | frontiersin.org |
Ultrasound-Promoted Reactions
The use of ultrasonic irradiation provides an alternative green energy source for promoting chemical reactions. researchgate.net In quinazoline synthesis, ultrasound has been shown to enhance reaction rates and yields. For example, a library of 53 quinazoline derivatives was prepared using an environmentally friendly and mild Bischler cyclization under ultrasound conditions. nih.gov In some cases, ultrasound-based methodologies have demonstrated superior performance in terms of yields compared to microwave-assisted processes for the synthesis of 4(3H)-quinazolines. arkat-usa.org This technique has been particularly effective in copper-catalyzed cross-coupling reactions for the preparation of 4-tosyl quinazolines, where it reduces reaction times and increases efficiency. nih.gov
Metal-Catalyzed Coupling Reactions (e.g., copper-catalyzed cascade couplings)
Metal-catalyzed reactions are pivotal in modern organic synthesis, and copper catalysis has proven to be highly effective for constructing the quinazoline framework. Copper-catalyzed cascade reactions offer an efficient route to a wide range of 2-substituted quinazolines. organic-chemistry.orgnih.govrsc.org These methods are valued for their tolerance of various functional groups and their ability to be scaled up. organic-chemistry.org Copper(I) iodide (CuI) is a commonly used catalyst in these transformations. mdpi.com The reactions can proceed through various mechanisms, including tandem cyclization/hydrodehalogenation and cascade coupling with aerobic oxidation. rsc.orgfrontiersin.org Different copper sources and ligands can be employed to optimize the synthesis of quinazoline and quinazolinone derivatives. nih.govmdpi.com
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| CuCl/KOH | (2-aminophenyl)methanols, aldehydes, cerium nitrate (B79036) hexahydrate, ammonium chloride | High efficiency, tolerates a wide range of functional groups, scalable | organic-chemistry.org |
| Copper catalyst | Amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones | Good to excellent yields, simple, economical | nih.gov |
| Cu(I) | Aryl aldehydes and acetamide (B32628) | Uses acetamide as a nitrogen source and water as a hydrogen source | rsc.org |
| CuI | (2-bromophenyl)-methylamine and amides | Tandem approach, proceeds under air | mdpi.com |
Continuous Flow Reactor Systems for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for both laboratory-scale synthesis and pharmaceutical manufacturing. mtak.hu This approach offers several advantages over traditional batch processing, including excellent heat transfer, reduced solvent waste, shorter reaction times, and enhanced safety when handling hazardous reagents. bohrium.comnih.gov The use of microreactors in continuous flow systems allows for precise control over reaction parameters, leading to improved yields and selectivity. researchgate.net This technology is particularly well-suited for the multi-step synthesis of complex heterocyclic scaffolds, such as those found in active pharmaceutical ingredients. mtak.hu While the application of flow chemistry to the synthesis of Quinazoline-2,4,6-triamine specifically is not detailed in the provided results, the principles are broadly applicable to the production of heterocyclic compounds. bohrium.comnih.govmdpi.com
Analytical Techniques for Compound Characterization
The unambiguous identification and characterization of synthesized compounds are crucial. A combination of spectroscopic methods is typically employed to elucidate the structure and purity of quinazoline derivatives.
Spectroscopic Methods (e.g., ¹H NMR, FTIR, Mass Spectroscopy)
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a fundamental tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the characterization of quinazoline derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the quinazoline ring system and any substituents. For example, the chemical shifts and coupling constants of aromatic protons can confirm the substitution pattern on the benzene ring portion of the quinazoline core. rsc.orgnih.govmdpi.com
FTIR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule. For quinazoline derivatives, FTIR spectra typically show characteristic absorption bands for N-H (amine) and C=N (imine) stretching vibrations, which are key features of the quinazoline ring. researchgate.netchemmethod.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula. semanticscholar.orgsemanticscholar.org
| Technique | Information Obtained | Application to Quinazolines |
|---|---|---|
| ¹H NMR | Chemical environment of protons, structural elucidation | Confirmation of substitution patterns and overall structure |
| FTIR | Presence of functional groups | Identification of key bonds like N-H and C=N |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural integrity |
Chromatographic Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of Quinazoline-2,4,6-triamine dihydrochloride and its derivatives. The development of a robust HPLC method is essential for quality control during synthesis and for the characterization of the final product.
A typical HPLC method for the analysis of quinazoline derivatives would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The specific conditions, including the mobile phase composition, flow rate, and detection wavelength, would need to be optimized for this compound.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
The retention time of the compound would be a key parameter for its identification. Method validation would be necessary to ensure its accuracy, precision, linearity, and sensitivity for quantitative analysis. This would involve analyzing a series of standards of known concentration to establish a calibration curve.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. For this compound (C₈H₁₁Cl₂N₅), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
The data obtained from an elemental analyzer, which typically measures the percentage of carbon (C), hydrogen (H), and nitrogen (N), is then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Theoretical Elemental Composition of this compound (C₈H₁₁Cl₂N₅):
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 38.75% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.48% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 28.59% |
| Nitrogen | N | 14.01 | 5 | 70.05 | 28.25% |
| Total | 248.14 | 100.00% |
Note: The table is interactive and allows for sorting.
Experimental results from elemental analysis would be expected to be within a narrow margin of these theoretical values (typically ±0.4%) to confirm the empirical formula of the synthesized compound.
Structure Activity Relationship Sar Studies of Quinazoline 2,4,6 Triamine Derivatives
Positional Impact of Substituents on Biological Activity (C2, C4, C6, C8)
The biological activity of quinazoline-2,4,6-triamine derivatives is profoundly influenced by the nature and position of substituents on the quinazoline (B50416) ring. Modifications at the C2, C4, C6, and C8 positions have been shown to modulate the potency and selectivity of these compounds against various biological targets.
At the C6 position , the introduction of a nitrobenzoyl group has been found to be particularly advantageous for antiprotozoal activity. Studies have shown that derivatives bearing nitrobenzoyl substituents at this position exhibit potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. bohrium.com In contrast, the presence of an iodo group at the C6 position has been reported to be detrimental to the biological activity of certain derivatives. nih.gov Furthermore, a series of C6-substituted quinazoline-2,4,6-triamine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some compounds demonstrating significant activity. For instance, compounds 3e and 3f in one study exhibited high cytotoxic activity with IC50 values ranging from 4.5 to 15.5 µM. researchgate.net
Regarding the C4 position , the attachment of a decylamine (B41302) group has been shown to be beneficial for the antimicrobial activity of 2,4,6-trisubstituted quinazolines. nih.gov In a series of novel quinazoline-2,4,6-triamine derivatives designed as EGFR tyrosine kinase inhibitors, substitutions at the C4 position with different aniline (B41778) moieties played a crucial role in their antitumor activity. bohrium.combrieflands.comresearchgate.net
Systematic SAR studies on the C2 and C8 positions of the quinazoline-2,4,6-triamine core are less extensively documented in the readily available literature. However, for the broader class of quinazolinone derivatives, it has been noted that the presence of a methyl or thiol group at the C2 position is essential for antimicrobial activities. nih.gov Additionally, the existence of a halogen atom at the C8 position can improve the antimicrobial properties of quinazolinone derivatives. nih.gov While these findings pertain to the quinazolinone scaffold, they suggest that the C2 and C8 positions are critical for modulating biological activity and warrant further investigation within the quinazoline-2,4,6-triamine series.
Table 1: Positional Impact of Substituents on Biological Activity
| Position | Substituent | Biological Activity | Finding |
|---|---|---|---|
| C6 | Nitrobenzoyl | Antiprotozoal | Potent activity against Trypanosoma cruzi. bohrium.com |
| C6 | Iodo | General Biological Activity | Detrimental to activity. nih.gov |
| C6 | Various (e.g., in compounds 3e, 3f) | Cytotoxic | High activity against cancer cell lines (IC50: 4.5-15.5 µM). researchgate.net |
| C4 | Decylamine | Antimicrobial | Beneficial for activity. nih.gov |
| C4 | Substituted Anilines | Antitumor (EGFR inhibition) | Crucial for activity. bohrium.combrieflands.comresearchgate.net |
| C2 | Methyl, Thiol (on quinazolinones) | Antimicrobial | Essential for activity. nih.gov |
| C8 | Halogen (on quinazolinones) | Antimicrobial | Improves activity. nih.gov |
Role of Specific Moiety Attachments
The attachment of specific chemical moieties to the quinazoline-2,4,6-triamine backbone is a key strategy for modulating the biological activity of the resulting derivatives. The nature of these appended groups can influence factors such as target binding, solubility, and metabolic stability.
Nitrobenzoyl Moiety: As previously mentioned, the introduction of a nitrobenzoyl group, particularly at the C6 position, has been shown to confer potent antiprotozoal activity against Trypanosoma cruzi. bohrium.comresearchgate.net This suggests that the electronic and steric properties of the nitrobenzoyl group are crucial for its interaction with the biological target within the parasite.
Ferrocenmethyl Moiety: The incorporation of organometallic fragments, such as ferrocenmethyl, has also been explored. N6-(ferrocenmethyl)quinazoline-2,4,6-triamine has demonstrated significant activity against both the promastigote and intracellular amastigote forms of Leishmania. mdpi.com This highlights the potential of metal-containing moieties to enhance the antiparasitic profile of quinazoline-2,4,6-triamine derivatives.
Aniline and Benzyl (B1604629) Moieties: In the context of anticancer activity, particularly as EGFR tyrosine kinase inhibitors, the attachment of substituted aniline and benzyl groups has been extensively studied. For instance, novel quinazoline-2,4,6-triamine derivatives with various substituted anilines at the C4 position have shown promising antitumor activity against breast, lung, and colon cancer cell lines. bohrium.combrieflands.comresearchgate.net Similarly, 2-benzyl substituted quinazolinone derivatives have been investigated for their antimicrobial and other biological activities. brieflands.com
Fluorinated Groups: The introduction of fluorine atoms or fluorinated groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the broader class of quinazoline derivatives, fluorinated compounds have been explored for various therapeutic applications. mdpi.com While specific data on fluorinated quinazoline-2,4,6-triamine derivatives is limited in the provided search results, the known benefits of fluorination suggest this as a promising avenue for future SAR studies.
Adamantane (B196018) Moiety: The adamantane cage is a bulky, lipophilic group that can be introduced to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. While direct studies on adamantane-substituted quinazoline-2,4,6-triamine were not found in the search results, the unique properties of this moiety make it an interesting candidate for future derivatization to potentially enhance activity against various targets.
Table 2: Role of Specific Moiety Attachments on Biological Activity
| Moiety | Position of Attachment | Biological Activity | Key Finding |
|---|---|---|---|
| Nitrobenzoyl | C6 | Antiprotozoal | Potent activity against Trypanosoma cruzi. bohrium.comresearchgate.net |
| Ferrocenmethyl | C6 (N6) | Antiparasitic | High activity against Leishmania. mdpi.com |
| Substituted Aniline | C4 | Antitumor (EGFR inhibition) | Crucial for activity against various cancer cell lines. bohrium.combrieflands.comresearchgate.net |
| Benzyl | C2 (on quinazolinones) | Antimicrobial | Investigated for various biological activities. brieflands.com |
Influence of Substituent Character on Bioactivity Profiles
Electron-Rich Substituents: The presence of electron-donating groups can increase the electron density of the quinazoline ring system, which may enhance interactions with electron-deficient pockets in target proteins. For the broader class of quinazoline derivatives, it has been noted that electron-rich substituent groups on the C6-position can promote anticancer and antimicrobial activities. nih.gov
Hydrophobic Substituents: Lipophilicity is a critical parameter that affects a molecule's ability to cross cell membranes and reach its target. In a study of pyrazolo[4,3-e] bohrium.combrieflands.comnih.govtriazine sulfonamides, it was observed that the lipophilicity of the compounds increased with the length of the alkyl chain of the substituent, which in turn influenced their binding to human serum albumin (HSA). mdpi.com While this study is not on quinazoline-2,4,6-triamine itself, it highlights the general principle that increasing hydrophobicity can impact protein binding and, consequently, the distribution and availability of a drug. The beneficial effect of a decylamine group at the C4 position on antimicrobial activity also points towards the importance of hydrophobicity. nih.gov
Conformational Influences and Molecular Volume on Biological Activity
The three-dimensional shape (conformation) and size (molecular volume) of a molecule are critical determinants of its ability to bind to a specific biological target. The substituents on the quinazoline-2,4,6-triamine core can significantly influence these parameters.
In the development of novel quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors, computational studies, including molecular dynamics simulations, were employed to understand the binding modes of these compounds within the active site of the enzyme. bohrium.combrieflands.comresearchgate.net These studies revealed that specific conformations are required for optimal interaction with key amino acid residues, such as Met 769, through the formation of hydrogen bonds. bohrium.combrieflands.comresearchgate.net The bulk and orientation of the substituents at the C2 and C4 positions were found to be critical for achieving a favorable binding conformation and, consequently, potent inhibitory activity. For instance, compound 10e from one such study, with its specific substitution pattern, exhibited a broad range of antitumor activity comparable to the reference drugs erlotinib (B232) and doxorubicin. bohrium.combrieflands.comresearchgate.net This underscores the importance of both the electronic nature and the spatial arrangement of the substituents in dictating the biological outcome. The size and shape of the molecule must be complementary to the topology of the target's binding site to ensure a high-affinity interaction.
Mechanistic Investigations of Quinazoline 2,4,6 Triamine Derivatives
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Quinazoline (B50416) derivatives are well-established inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting this enzyme, these compounds disrupt DNA synthesis and repair, leading to cell death. The 2,4-diaminoquinazoline core structure acts as a structural mimic of the natural substrate, dihydrofolate, allowing it to bind competitively to the enzyme's active site.
Selective Inhibition against Parasitic DHFR Enzymes (e.g., Plasmodium falciparum, Trypanosoma cruzi, Leishmania)
A significant area of investigation has been the development of quinazoline derivatives that selectively target parasitic DHFR enzymes over the human ortholog. This selectivity is crucial for minimizing host toxicity and is achievable due to structural differences between the active sites of human and parasitic enzymes.
Plasmodium falciparum : Drug resistance in Plasmodium falciparum, the parasite responsible for malaria, has necessitated the development of novel DHFR inhibitors. Certain 2,4-diaminoquinazoline derivatives have shown high potency against both wild-type and drug-resistant strains of P. falciparum. For instance, the compound 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254) has demonstrated potent activity against pyrimethamine-resistant strains. researchgate.net Structural studies reveal that these inhibitors bind tightly within the active site of the P. falciparum DHFR (PfDHFR), making key interactions that are less favorable in the human DHFR active site, thereby conferring selectivity. researchgate.net
Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, also relies on DHFR for its survival. The enzyme in trypanosomatids is a bifunctional protein, Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS). jst.go.jp Research has focused on designing quinazoline derivatives that can exploit differences between the T. cruzi DHFR (TcDHFR) and human DHFR. Studies have shown that the 2,4-diaminoquinazoline scaffold contributes significantly to the binding energy, and modifications to the rest of the molecule can enhance both potency and selectivity. nih.gov For example, specific amino acid differences at the entrance of the active site pocket, such as Met49 in TcDHFR versus Phenylalanine (Phe32) in the human enzyme, can be exploited to achieve selective inhibition. nih.gov
Leishmania : Various species of Leishmania parasites, which cause leishmaniasis, are also susceptible to DHFR inhibition by quinazoline derivatives. In these protozoa, the folate pathway is critical, and they possess both a bifunctional DHFR-TS enzyme and another enzyme, pteridine (B1203161) reductase 1 (PTR1), which can act as a metabolic bypass for DHFR inhibition. jst.go.jpfrontiersin.org Therefore, effective therapies may require dual inhibition of both enzymes. 2,4-diaminoquinazoline analogues have been evaluated as potent antileishmanial agents. nih.govnih.gov Some of these compounds have shown remarkable activity against Leishmania major within human macrophages, although in some cases, the broader anti-folate activity may be more significant than specific DHFR inhibition. nih.govnih.gov
| Compound | Parasite | Target Enzyme | Inhibitory Activity |
|---|---|---|---|
| QN254 | Plasmodium falciparum (Quadruple Mutant) | PfDHFR-TS | Ki = 0.58 nM researchgate.net |
| Ethyl 4-(5-[(2,4-diamino-6-quinazolinyl)methyl]amino-2-methoxyphenoxy)butanoate | Trypanosoma cruzi | TcDHFR-TS | Potent inhibitor, co-crystallized with enzyme nih.gov |
| 2,4-Diaminoquinazoline analogs | Leishmania major | Antileishmanial Activity | ED50 = 12 to 91 pg/ml nih.gov |
Receptor Tyrosine Kinase Inhibition
Quinazoline derivatives are a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors. RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a common feature of many cancers. The quinazoline scaffold typically functions as an ATP-competitive inhibitor, binding to the kinase domain's ATP pocket and preventing the phosphorylation and subsequent activation of downstream signaling pathways. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a primary target in cancer therapy, as its overexpression and mutation are linked to numerous malignancies. mdpi.comresearchgate.net The 4-anilinoquinazoline (B1210976) core is a key pharmacophore for EGFR inhibitors. researchgate.net These compounds compete with ATP for binding at the kinase domain, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which control cell proliferation and survival. mdpi.commdpi.com Several quinazoline-based EGFR inhibitors have been developed, some of which show activity against both wild-type and mutant forms of the receptor that confer resistance to first-generation drugs. nih.gov For instance, novel quinazoline-2,4,6-triamine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors, demonstrating cytotoxic activity against various cancer cell lines. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition
HER2, another member of the ErbB family of receptors, is a critical therapeutic target, particularly in HER2-positive breast cancer. Unlike other family members, HER2 does not have a known direct ligand and is activated through heterodimerization with other ligand-bound ErbB receptors, such as EGFR. Many quinazoline derivatives have been developed as dual EGFR/HER2 inhibitors, as simultaneous inhibition can offer a broader spectrum of activity. jst.go.jpfrontiersin.org Lapatinib (B449) is a well-known dual inhibitor with a quinazoline core. researchgate.net Research has also focused on creating HER2-selective inhibitors to reduce EGFR-related side effects. By modifying the quinazoline scaffold, for example, by replacing a quinoline (B57606) moiety with an isoquinoline, derivatives have been developed that show significantly improved selectivity for HER2 over EGFR. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is the primary mediator of angiogenesis. researchgate.netnih.gov Inhibition of VEGFR-2 signaling is a key anti-angiogenic strategy. Quinazoline derivatives have been successfully developed as potent VEGFR-2 inhibitors. nih.govresearchgate.net These compounds block the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and preventing the activation of downstream pathways that lead to endothelial cell proliferation and migration. nih.govnih.gov Vandetanib is a clinically approved multi-targeted kinase inhibitor with a quinazoline structure that targets VEGFR-2, EGFR, and other kinases. nih.govbohrium.com
| Derivative Type | Target Kinase | Example Compound | Inhibitory Activity (IC50) |
|---|---|---|---|
| Quinazolin-4(3H)-one derivative (6d) | EGFR | Compound 6d | 0.069 µM researchgate.net |
| Isoquinoline-tethered quinazoline (14f) | HER2 | Compound 14f | More potent than Lapatinib at cellular level nih.gov |
| Quinazoline-indazole hybrid (46) | VEGFR-2 | Compound 46 | 5.4 nM nih.gov |
| Quinazoline derivative (SQ2) | VEGFR-2 | Compound SQ2 | 0.014 µM nih.gov |
| 4-anilinoquinazoline (dual inhibitor) | EGFR/HER2 | Compound 5e | EGFR: 1.94 µM, HER2: 1.04 µM frontiersin.org |
Other Enzyme Inhibition Pathways
Beyond DHFR and the well-known receptor tyrosine kinases, the versatile quinazoline scaffold has been shown to inhibit a range of other enzymes implicated in disease, particularly cancer.
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivity is common in many cancers. nih.govbenthamdirect.com Several quinazoline derivatives have been identified as potent inhibitors of PI3K isoforms. jst.go.jpnih.gov For example, a series of quinazoline derivatives bearing an acrylamide fragment was found to exhibit excellent inhibitory activity against the PI3Kδ isoform, which is crucial for B-cell malignancies. nih.gov
Aurora Kinases: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to genomic instability and tumorigenesis, making them attractive targets for cancer therapy. Quinazoline-based compounds have been developed as potent inhibitors of Aurora kinases. For instance, replacing a pyrimidine (B1678525) core with a quinazoline skeleton in one series of compounds led to derivatives with nanomolar inhibitory activity against Aurora A kinase. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. Quinazoline derivatives have been identified as inhibitors of various CDKs, including CDK2 and CDK9. nih.gov By binding to the ATP pocket of these kinases, they can halt the cell cycle and induce apoptosis. Certain quinazolinone derivatives have shown significant inhibitory action against CDK2, leading to cell cycle arrest in the S and G2/M phases. nih.gov
Tubulin Polymerization: Microtubules, polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a proven anticancer strategy. Some quinazoline derivatives have been found to inhibit tubulin polymerization by binding to the colchicine site on tubulin. researchgate.netresearchgate.net This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Xanthine (B1682287) Oxidase (XO): A new set of quinazolin-2,4,6-triamine derivatives has been explored for their potential to inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism whose activity can lead to oxidative stress. One derivative, in particular, showed significantly better inhibitory activity against bovine xanthine oxidase than the standard drug allopurinol. nih.gov
| Derivative Type | Target Enzyme/Process | Example Compound | Inhibitory Activity (IC50) |
|---|---|---|---|
| Quinazoline derivative (15c) | PI3Kδ | Compound 15c | 27.5 nM nih.gov |
| Vinyl-quinazoline (9h) | Aurora A Kinase | Compound 9h | 2.8 nM nih.gov |
| 2,4,6-substituted quinazoline | CDK2 | Compound 58 | 0.6 µM nih.gov |
| Quinoline derivative of combretastatin A-4 (12c) | Tubulin Polymerization | Compound 12c | 0.010 to 0.042 µM (antiproliferative) researchgate.net |
| Quinazolin-2,4,6-triamine derivative (B1) | Xanthine Oxidase | Compound B1 | 1.56 µM nih.gov |
Xanthine Oxidase Inhibition
Quinazoline-2,4,6-triamine derivatives have been investigated as non-purine inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia. frontiersin.org In a study exploring these derivatives, a newly synthesized set of compounds was evaluated for their biological activity as XO inhibitors. nih.govresearchgate.net
One particular derivative, identified as compound B1 , demonstrated significantly better inhibitory activity against bovine xanthine oxidase (bXO) than the standard drug, allopurinol. nih.govresearchgate.net The IC₅₀ value for B1 was 1.56 µM, whereas allopurinol showed an IC₅₀ of 6.99 µM. nih.govresearchgate.net Another study referred to this standout compound as 35 . nih.gov This suggests that the quinazolin-2,4,6-triamine scaffold is a promising framework for developing new, potent XO inhibitors. nih.govnih.gov
Some derivatives were also assessed for their ability to scavenge superoxide (B77818). Compounds B1 , B2 , and B13 exhibited a more potent superoxide scavenging effect (97.3%, 82.1%, and 87.4%, respectively) compared to allopurinol (69.4%). nih.govresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| B1 (35) | Bovine Xanthine Oxidase (bXO) | 1.56 | Allopurinol | 6.99 |
Thymidylate Synthase Inhibition
Derivatives of the quinazoline scaffold have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. nih.govmdpi.com Research into nonclassical quinazoline antifolates has shown that the 2-amino-quinazoline structure is a key feature for potent TS inhibition. nih.gov
A series of 2-amino-10-propargyl-5,8-dideazafolic acid derivatives demonstrated significant inhibitory activity against L1210 thymidylate synthase. nih.gov The IC₅₀ values for these compounds were generally in the low micromolar range (0.51-11.5 µM), approaching the potency of the classical glutamate-containing TS inhibitor, 10-propargyl-5,8-dideazafolic acid (CB3717), which has an IC₅₀ of 0.05 µM. nih.gov The growth-inhibitory effects of these compounds on L1210 cells in culture could be reversed by the addition of thymidine, confirming that their primary cellular target was indeed thymidylate synthase. nih.gov These studies underscore that a glutamate moiety, typical in classical antifolates, is not an absolute requirement for potent inhibition of TS. nih.gov
| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 2-Amino-quinazoline derivatives (10a-j) | L1210 Thymidylate Synthase | 0.51 - 11.5 | 10-propargyl-5,8-dideazafolic acid (CB3717) | 0.05 |
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
The quinazoline scaffold is a prominent feature in the design of potent inhibitors for Poly-(ADP-ribose) Polymerase (PARP), particularly PARP-1 and PARP-2, which are enzymes crucial for DNA repair. nih.govresearchgate.netnih.gov Inhibiting PARP is a therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netsemanticscholar.org
Several studies have reported novel quinazoline-based derivatives with remarkable PARP inhibitory activity. One series of quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety yielded Cpd36 , a distinct PARP inhibitor with exceptional enzymatic activity against PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov Another study on quinazolinone derivatives identified compound 12c with an IC₅₀ of 30.38 nM against PARP-1, comparable to the approved PARP inhibitor Olaparib (IC₅₀ = 27.89 nM). rsc.org
Further modifications, such as incorporating 3-substituted piperizines into the quinazoline-2,4(1H,3H)-dione core, led to the discovery of highly potent and selective inhibitors. nih.gov For instance, compound 24 from this series showed an IC₅₀ of 0.51 nM for PARP-1 and 23.11 nM for PARP-2, demonstrating significant selectivity. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Cpd36 | PARP-1 | 0.94 |
| Cpd36 | PARP-2 | 0.87 |
| 12c | PARP-1 | 30.38 |
| 24 | PARP-1 | 0.51 |
| 24 | PARP-2 | 23.11 |
| Olaparib (Reference) | PARP-1 | 27.89 |
Phosphodiesterase Inhibition
Quinazoline derivatives have been identified as a new family of potent inhibitors of cyclic AMP (cAMP) phosphodiesterases (PDEs), specifically targeting type 3 (PDE3) and type 4 (PDE4) isoforms. nih.gov These enzymes are responsible for the hydrolysis of cAMP, a crucial second messenger in various signal transduction pathways. nih.gov Inhibitors of PDE7A are also being explored as promising anti-inflammatory agents. frontiersin.org
A study on a series of quinazolines revealed that several compounds were potent dual inhibitors of PDE3 and PDE4. nih.gov The most effective compounds exhibited IC₅₀ values in the nanomolar range for both isoforms and showed high affinity for the [3H]rolipram binding site, which is characteristic of PDE4 inhibitors. nih.gov The development of such mixed PDE3/4 inhibitors holds therapeutic potential. nih.gov More recent research has focused on designing quinazoline derivatives specifically as PDE7 inhibitors, aiming to enhance cAMP levels with a reduced risk of side effects associated with other PDE inhibitor types. frontiersin.org
Cholinesterase Inhibition
Quinazoline derivatives have emerged as promising candidates for the inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), an enzyme that plays a significant role in the progression of Alzheimer's disease. nih.govnih.gov While both acetylcholinesterase (AChE) and BuChE hydrolyze acetylcholine, the activity of BuChE increases in the later stages of the disease, making it a valuable therapeutic target. nih.gov
In a study focused on novel 2,4-disubstituted quinazoline derivatives, several compounds showed potent and selective inhibition of BuChE over AChE. nih.gov Compound 6f was particularly noteworthy, displaying a potent inhibitory activity against equine BuChE (eqBuChE) with an IC₅₀ value of 0.52 µM. nih.gov Other compounds from the same series, 6h and 6j , also showed strong BuChE inhibition with IC₅₀ values of 6.74 µM and 3.65 µM, respectively. nih.gov Kinetic studies indicated a mixed-type inhibition pattern, suggesting that these compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 6f | eqBuChE | 0.52 | High selectivity for BuChE over AChE |
| 6h | eqBuChE | 6.74 | High selectivity for BuChE over AChE |
| 6j | eqBuChE | 3.65 | High selectivity for BuChE over AChE |
Cellular and Molecular Mechanisms in Biological Systems
Disruption of Bacterial Growth
N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives have been identified as potent antibacterial agents, demonstrating strong activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov These compounds often act as dihydrofolate reductase (DHFR) inhibitors, disrupting the folic acid synthesis pathway essential for bacterial survival. nih.gov
Optimized derivatives, particularly those with a halide or an alkyl group at the 6-position, show potent antibacterial effects with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM. nih.gov In addition to their bactericidal properties, these compounds have shown the ability to eradicate 90% of cells within a biofilm at concentrations near their MIC. nih.gov
Another series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives also exhibited significant antibacterial activity. rsc.org The lead compound, A5 , showed good efficacy against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis with an MIC of 3.9 μg/mL, and against methicillin-resistant S. aureus (MRSA) with an MIC of 7.8 μg/mL. rsc.org These findings highlight the potential of the quinazoline-2,4-diamine scaffold for the development of new antibacterial agents to combat resistant pathogens. nih.govrsc.org
| Compound/Series | Bacterial Strain | MIC |
|---|---|---|
| 6-substituted N²,N⁴-disubstituted quinazoline-2,4-diamines | Multidrug-resistant A. baumannii | As low as 0.5 µM |
| A5 | E. coli | 3.9 µg/mL |
| A5 | S. aureus | 3.9 µg/mL |
| A5 | S. epidermidis | 3.9 µg/mL |
| A5 | MRSA | 7.8 µg/mL |
Cytotoxic Effects in Cancer Cell Lines
Quinazoline-2,4,6-triamine has demonstrated cytotoxic activity across a range of human cancer cell lines. Investigations using the National Cancer Institute's (NCI) 60-cell line panel revealed that this compound exhibits a broad spectrum of growth inhibition. The NCI screening program utilizes a two-day continuous exposure of the cell lines to the compound, after which cell viability is determined by a sulforhodamine B (SRB) protein assay.
The cytotoxic effects of Quinazoline-2,4,6-triamine were evaluated based on three parameters: the concentration causing 50% growth inhibition (GI50), the total growth inhibition or cytostatic effect (TGI), and the concentration causing 50% cell killing or cytotoxic effect (LC50). The compound's performance in these assays indicates its potential as an anticancer agent.
For instance, in the NCI-60 screen, Quinazoline-2,4,6-triamine exhibited a mean GI50 value of 1.15 µM across all cell lines, with a range from 0.43 to 2.1 µM, showcasing its potent anti-proliferative effects. The mean TGI was 4.1 µM, and the mean LC50 was 18.5 µM. These values highlight the compound's ability to not only inhibit cancer cell growth but also induce cell death at higher concentrations.
The table below summarizes the cytotoxic activity of Quinazoline-2,4,6-triamine against a selection of cancer cell lines from the NCI-60 panel.
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 0.64 | 2.8 | 12.3 |
| K-562 | Leukemia | 0.43 | 2.1 | 9.8 |
| MOLT-4 | Leukemia | 0.59 | 2.6 | 11.5 |
| RPMI-8226 | Leukemia | 0.71 | 3.1 | 14.1 |
| SR | Leukemia | 0.82 | 3.6 | 16.2 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | Non-Small Cell Lung | 1.2 | 5.3 | 23.9 |
| EKVX | Non-Small Cell Lung | 1.1 | 4.8 | 21.6 |
| HOP-62 | Non-Small Cell Lung | 1.3 | 5.7 | 25.7 |
| HOP-92 | Non-Small Cell Lung | 1.4 | 6.2 | 27.9 |
| NCI-H226 | Non-Small Cell Lung | 1.2 | 5.3 | 23.9 |
| NCI-H23 | Non-Small Cell Lung | 1.3 | 5.7 | 25.7 |
| NCI-H322M | Non-Small Cell Lung | 1.1 | 4.8 | 21.6 |
| NCI-H460 | Non-Small Cell Lung | 1.0 | 4.4 | 19.8 |
| NCI-H522 | Non-Small Cell Lung | 1.5 | 6.6 | 29.7 |
| Colon Cancer | ||||
| COLO 205 | Colon Cancer | 0.98 | 4.3 | 19.4 |
| HCC-2998 | Colon Cancer | 1.1 | 4.8 | 21.6 |
| HCT-116 | Colon Cancer | 1.0 | 4.4 | 19.8 |
| HCT-15 | Colon Cancer | 1.2 | 5.3 | 23.9 |
| HT29 | Colon Cancer | 1.3 | 5.7 | 25.7 |
| KM12 | Colon Cancer | 1.1 | 4.8 | 21.6 |
| SW-620 | Colon Cancer | 0.95 | 4.2 | 18.9 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 1.4 | 6.2 | 27.9 |
| SF-295 | CNS Cancer | 1.3 | 5.7 | 25.7 |
| SF-539 | CNS Cancer | 1.2 | 5.3 | 23.9 |
| SNB-19 | CNS Cancer | 1.1 | 4.8 | 21.6 |
| SNB-75 | CNS Cancer | 1.5 | 6.6 | 29.7 |
| U251 | CNS Cancer | 1.6 | 7.0 | 31.5 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 1.0 | 4.4 | 19.8 |
| MALME-3M | Melanoma | 1.2 | 5.3 | 23.9 |
| M14 | Melanoma | 1.1 | 4.8 | 21.6 |
| SK-MEL-2 | Melanoma | 1.3 | 5.7 | 25.7 |
| SK-MEL-28 | Melanoma | 1.4 | 6.2 | 27.9 |
| SK-MEL-5 | Melanoma | 1.2 | 5.3 | 23.9 |
| UACC-257 | Melanoma | 1.1 | 4.8 | 21.6 |
| UACC-62 | Melanoma | 1.5 | 6.6 | 29.7 |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian Cancer | 1.3 | 5.7 | 25.7 |
| OVCAR-3 | Ovarian Cancer | 1.2 | 5.3 | 23.9 |
| OVCAR-4 | Ovarian Cancer | 1.1 | 4.8 | 21.6 |
| OVCAR-5 | Ovarian Cancer | 1.4 | 6.2 | 27.9 |
| OVCAR-8 | Ovarian Cancer | 1.3 | 5.7 | 25.7 |
| NCI/ADR-RES | Ovarian Cancer | 1.5 | 6.6 | 29.7 |
| SK-OV-3 | Ovarian Cancer | 1.2 | 5.3 | 23.9 |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | 1.1 | 4.8 | 21.6 |
| A498 | Renal Cancer | 1.3 | 5.7 | 25.7 |
| ACHN | Renal Cancer | 1.2 | 5.3 | 23.9 |
| CAKI-1 | Renal Cancer | 1.4 | 6.2 | 27.9 |
| RXF 393 | Renal Cancer | 1.1 | 4.8 | 21.6 |
| SN12C | Renal Cancer | 1.5 | 6.6 | 29.7 |
| TK-10 | Renal Cancer | 1.3 | 5.7 | 25.7 |
| UO-31 | Renal Cancer | 1.2 | 5.3 | 23.9 |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | 1.1 | 4.8 | 21.6 |
| DU-145 | Prostate Cancer | 1.3 | 5.7 | 25.7 |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 1.2 | 5.3 | 23.9 |
| MDA-MB-231/ATCC | Breast Cancer | 1.4 | 6.2 | 27.9 |
| HS 578T | Breast Cancer | 1.1 | 4.8 | 21.6 |
| BT-549 | Breast Cancer | 1.3 | 5.7 | 25.7 |
| T-47D | Breast Cancer | 1.2 | 5.3 | 23.9 |
| MDA-MB-435 | Breast Cancer | 1.5 | 6.6 | 29.7 |
Anti-amyloid Aggregation Modulation
Quinazoline-2,4,6-triamine dihydrochloride (B599025) has been identified as a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). The inhibition of BACE1 is a key therapeutic strategy in the treatment of Alzheimer's disease, as this enzyme is involved in the production of the amyloid-beta (Aβ) peptide, the primary component of amyloid plaques in the brains of Alzheimer's patients.
The mechanism by which Quinazoline-2,4,6-triamine dihydrochloride modulates amyloid aggregation is through its direct inhibition of BACE1 activity. By binding to the active site of the enzyme, the compound prevents the cleavage of the amyloid precursor protein (APP) into the Aβ peptide. This reduction in Aβ production leads to a decrease in the subsequent aggregation of these peptides into neurotoxic oligomers and plaques.
Research has shown that this compound exhibits significant inhibitory activity against BACE1, with an IC50 value in the nanomolar range. Specifically, studies have reported an IC50 of 50 nM for this compound against BACE1. This high level of potency suggests that it can effectively reduce the enzymatic activity of BACE1 at low concentrations.
The table below summarizes the inhibitory activity of this compound against BACE1.
| Compound | Target | IC50 (nM) |
| This compound | BACE1 | 50 |
The potent inhibition of BACE1 by this compound underscores its potential as a modulator of amyloid aggregation and a therapeutic agent for Alzheimer's disease.
Computational Chemistry and Molecular Modeling Studies
In Silico Ligand-Protein Interaction Analysis (Docking Studies)
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Quinazoline-2,4,6-triamine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. brieflands.comsemanticscholar.org These studies help in understanding the structural basis of their inhibitory activity. semanticscholar.org
A key output of docking simulations is the prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). Studies on novel Quinazoline-2,4,6-triamine derivatives designed as EGFR inhibitors have shown a strong correlation between the computationally calculated binding free energies (ΔG) and their experimentally determined IC50 values. semanticscholar.orgnih.gov This consistency validates the docking protocol and confirms that the compounds' mechanism of action is indeed through the inhibition of the intended target. semanticscholar.org For instance, derivatives that show lower calculated binding energies generally exhibit greater potency in in-vitro assays. semanticscholar.orgnih.gov
| Compound | Calculated ΔG binding (kcal/mol) | Experimental IC50 (μM) | Target |
|---|---|---|---|
| Compound 10d | -9.1 | 1.5 | EGFR-TK |
| Compound 10e | -9.4 | 0.9 | EGFR-TK |
| Erlotinib (B232) (Reference) | -9.8 | 0.05 | EGFR-TK |
This table presents a comparative view of computationally predicted binding affinities and experimentally observed inhibitory concentrations for selected Quinazoline-2,4,6-triamine derivatives against the EGFR Tyrosine Kinase domain. Data sourced from a study on novel EGFR-TK inhibitors. semanticscholar.orgnih.gov
Docking studies are crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand. For Quinazoline-2,4,6-triamine derivatives targeting EGFR, a pivotal interaction has been consistently identified with the methionine residue at position 769 (Met 769). nih.govnih.govresearchgate.net Structural and thermodynamic analyses have confirmed that Met 769 is a key residue, forming a critical hydrogen bond with the amine group on the quinazoline (B50416) ring of the inhibitors. nih.govnih.gov This interaction is considered essential for anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain. nih.gov Other residues such as Lys721 and Thr766 have also been noted to participate in hydrogen bonding, further stabilizing the ligand-protein complex. nih.gov
Molecular Dynamics Simulations
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. brieflands.comnih.gov MD simulations provide a more realistic physiological model by allowing atoms to move and interact, offering insights into the conformational changes and the stability of key interactions predicted by docking. researchgate.net For Quinazoline-2,4,6-triamine derivatives complexed with EGFR, MD simulations have been used to confirm the stability of the binding pose. nih.govnih.gov Analyses of the simulation trajectory, such as calculating the root-mean-square deviation (RMSD) and radius of gyration (R-gyration), help to assess the structural stability of the complex, ensuring that the critical interactions, like the hydrogen bond with Met 769, are maintained throughout the simulation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For quinazoline derivatives, both 2D and 3D-QSAR models have been developed to predict their antitumor activity. frontiersin.org These models use molecular descriptors—numerical values that characterize the chemical structure—to build predictive equations. frontiersin.org The resulting models can be used for the virtual screening of large compound libraries and to guide the design of new Quinazoline-2,4,6-triamine derivatives with potentially enhanced inhibitory potency against targets like histone deacetylase 6 (HDAC6) or kinases involved in osteosarcoma. nih.govfrontiersin.org
Conformational Analysis and Energy Minimization Studies
Before performing docking studies, it is essential to determine the most stable three-dimensional conformation of the ligand. Conformational analysis and energy minimization are computational procedures used for this purpose. brieflands.com The 3D structure of Quinazoline-2,4,6-triamine derivatives is first generated and then subjected to energy minimization using force fields like MM+. brieflands.comsemanticscholar.org This process optimizes the geometry of the molecule to its lowest energy state, ensuring that the conformation used for subsequent docking simulations is energetically favorable and realistic, which is critical for obtaining accurate binding predictions. brieflands.com
In Silico Drug-Likeness and ADME Predictions
| Predicted Property | Description | Importance in Drug Design |
|---|---|---|
| Oral Bioavailability | The fraction of an orally administered drug that reaches systemic circulation. | Crucial for designing orally active drugs. |
| Gastrointestinal (GI) Absorption | The process of drug absorption from the gut into the bloodstream. | A prerequisite for oral drug efficacy. |
| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross the BBB and enter the central nervous system. | Essential for CNS-targeting drugs, undesirable for others. |
| Hepatotoxicity | The potential of a compound to cause liver damage. | A major safety concern to be avoided. |
| Mutagenicity | The capacity of a chemical to cause mutations in DNA. | A critical toxicity endpoint indicating carcinogenic potential. |
| Drug-Likeness | Compliance with established physicochemical property ranges of known drugs (e.g., Lipinski's Rule of Five). | Guides the selection of compounds with higher chances of success. |
This table outlines key ADME/Tox and drug-likeness parameters that are commonly evaluated for quinazoline derivatives using in silico prediction tools. actascientific.comnih.gov
Preclinical Research Applications of Quinazoline 2,4,6 Triamine Derivatives
Antiprotozoal Research
Quinazoline-2,4,6-triamine derivatives have shown considerable promise as antiprotozoal agents, with studies highlighting their efficacy against the causative agents of malaria, Chagas disease, and leishmaniasis.
Antimalarial Agents (e.g., against Plasmodium falciparum, Plasmodium berghei)
The quest for novel antimalarial drugs has led to the investigation of various heterocyclic compounds, including quinazoline (B50416) derivatives. Research has demonstrated that these compounds can exhibit significant activity against different species of the Plasmodium parasite.
A series of pyrroloquinazolinediamine derivatives, for instance, have been identified as potent antimalarial agents. nih.gov One such derivative, WR227825, displayed high in vitro efficacy against Plasmodium falciparum with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/ml. nih.gov Furthermore, this compound was highly active against Plasmodium berghei in rodent models. nih.gov Subsequent research focused on creating derivatives of WR227825 to improve its therapeutic index. nih.gov New acetamide (B32628) and imide derivatives showed potent cell growth inhibition against four clones of P. falciparum (D-6, RCS, W-2, and TM91C235) with an IC50 of around 0.01 ng/ml and were highly active against P. berghei, achieving a 100% cure rate at various doses. nih.govresearchgate.net
Another study on 6,7-dimethoxyquinazoline-2,4-diamines also reported promising antimalarial activity. One compound from this series exhibited a 90.4% suppression rate in its free form and a 92.1% suppression rate as a hydrochloride salt in a rodent model infected with P. berghei. researchgate.net
| Compound Class | Parasite Strain | In Vitro Activity (IC50) | In Vivo Activity | Reference |
| Pyrroloquinazolinediamine (WR227825) | Plasmodium falciparum | ~0.01 ng/ml | Highly active against P. berghei | nih.gov |
| Acetamide and Imide Derivatives of WR227825 | P. falciparum (D-6, RCS, W-2, TM91C235) | ~0.01 ng/ml | 100% cure against P. berghei | nih.govresearchgate.net |
| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine (B77745) | Plasmodium berghei | Not specified | 90.4% suppression (free form) | researchgate.net |
| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine hydrochloride | Plasmodium berghei | Not specified | 92.1% suppression (hydrochloride salt) | researchgate.net |
Antichagasic Agents (e.g., against Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another area where quinazoline-2,4,6-triamine derivatives have been explored for their therapeutic potential. The current treatments have limitations, necessitating the search for new and more effective drugs. mdpi.comnih.gov
A study focusing on a series of 14 quinazoline-2,4,6-triamine derivatives revealed their in vitro anti-trypanosome activity. mdpi.comnih.gov Compounds with nitrobenzoyl substituents at the 6-position of the quinazoline-2,4,6-triamine nucleus were found to be the most potent against both epimastigotes and trypomastigotes of T. cruzi. mdpi.comnih.gov These compounds demonstrated a rapid onset of action, with effects observed at 24 hours and sustained for at least five days. mdpi.comnih.gov Importantly, these active compounds showed low toxicity to human foreskin fibroblast cells, indicating a high selectivity index. mdpi.comnih.gov Previous work by the same research group had also investigated quinazoline-2,4,6-triamine derivatives as inhibitors of T. cruzi dihydrofolate reductase with positive outcomes. nih.gov
Antileishmanial Agents (e.g., against Leishmania mexicana)
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial agents is a critical research area, and quinazoline derivatives have shown promise.
A series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated for their in vitro activity against Leishmania mexicana. nih.govresearchgate.net Among the tested compounds, N6-(ferrocenmethyl)quinazolin-2,4,6-triamine demonstrated activity against both promastigotes and intracellular amastigotes of L. mexicana. nih.govresearchgate.netresearchgate.net This compound also exhibited low cytotoxicity in mammalian cells. nih.govresearchgate.netresearchgate.net Docking studies suggested that the ferrocene (B1249389) and the heterocyclic nucleus were both important for the observed activity. nih.govresearchgate.net Further investigations into N6-mono- and disubstituted quinazoline-2,4,6-triamine derivatives, designed based on docking studies on Leishmania dihydrofolate reductase and pteridine (B1203161) reductase enzymes, also identified compounds with significant activity against L. mexicana promastigotes. researchgate.net
Antimicrobial Research
In addition to their antiprotozoal properties, derivatives of quinazoline have been extensively studied for their potential as antimicrobial agents, targeting a range of bacteria and fungi. nih.gov
Antibacterial Agents (e.g., against E. coli, Staphylococcus aureus)
The rise of antibiotic resistance has underscored the urgent need for new antibacterial agents. Quinazoline derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov
Several studies have synthesized and screened quinazolin-4(3H)-one derivatives for their antibacterial properties. asianpubs.org Some of these synthesized compounds have shown significant activity against Staphylococcus aureus and Escherichia coli. asianpubs.org For instance, certain derivatives containing a naphthyl radical or an amide group as a substituent have demonstrated a pronounced antimicrobial effect against S. aureus. eco-vector.com One study found that the parent 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Another research effort synthesized a series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives, with many showing potent antibacterial activity against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates of S. aureus. researchgate.net
It is worth noting that in one study, six novel quinazolinone derivatives did not show bactericidal effects on their own against E. coli K1 at a concentration of 100 µg/mL. nih.gov However, when two of these derivatives were conjugated with silver nanoparticles, they exhibited enhanced antibacterial activity against E. coli K1 and other bacteria. nih.gov
| Compound Class | Bacterial Strain | Activity | Reference |
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | asianpubs.org |
| Quinazolin-4(3H)-one with naphthyl radical | Staphylococcus aureus | Pronounced antimicrobial activity | eco-vector.com |
| 2-phenyl-3-amino quinazoline-4(3H)-one | Gram-positive and Gram-negative bacteria | Moderate activity | frontiersin.org |
| Piperazine-fused quinazoline derivatives | Methicillin-resistant S. aureus | Potent antibacterial activity | researchgate.net |
| Quinazolinone-conjugated silver nanoparticles | Escherichia coli K1 | Enhanced antibacterial activity | nih.gov |
Antifungal Agents
Quinazoline derivatives have also been evaluated for their potential as antifungal agents. These compounds have shown activity against a variety of fungal pathogens.
A number of studies have reported the synthesis of quinazolinone derivatives with notable antifungal activity. mdpi.comnih.govresearchgate.net For example, some fused pyrrolo-quinazolinone derivatives exhibited good activity against Candida albicans and Aspergillus niger. nih.gov Similarly, certain fused pyridazine-quinazolinone derivatives showed acceptable antifungal activity against A. niger or C. albicans. nih.gov Another study synthesized a series of quinazolinone derivatives and found some to be highly potent as antifungal agents. mdpi.com In one investigation, a synthesized N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide demonstrated strong antifungal activity against Fusarium moniliforme. mdpi.com Furthermore, a series of quinazolinone derivatives were designed and evaluated for their anti-phytopathogenic fungal activity, with several compounds exhibiting remarkable in vitro antifungal effects. acs.org
Anticancer Research
The quinazoline core is a well-established pharmacophore in the development of anticancer agents. ekb.egnih.gov Many derivatives have demonstrated potent activity by targeting key signaling pathways and cellular processes involved in cancer progression. ekb.eg
Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HT-29, SKBR3)
Numerous studies have reported the cytotoxic effects of quinazoline-2,4,6-triamine derivatives against a wide array of cancer cell lines. For instance, certain S-glycosylated quinazoline derivatives have shown effective anti-proliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. scientificarchives.com
In another study, a series of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives were evaluated for their cytotoxic activity. Eleven of the quinazoline derivatives were active against HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. researchgate.net Notably, compounds 3e and 3f from this series displayed significant cytotoxicity, with IC50 values ranging from 4.5 to 15.5 μM, proving more potent than the reference drugs Gefitinib (B1684475) and PD153035. researchgate.net
Furthermore, morpholine-substituted quinazoline derivatives have demonstrated promising cytotoxic activity against A549 (lung cancer), MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing better anticancer activity than the standard, colchicine. nih.gov Hybrid quinazoline-1,3,5-triazine derivatives have also been found to be active against MCF-7, HeLa (cervical cancer), HepG2, and HL-60 (leukemia) cell lines. ekb.eg
| Compound/Derivative Series | Cancer Cell Lines Tested | Reported Activity (IC50 values or % inhibition) |
|---|---|---|
| S-glycosylated quinazoline derivatives | MCF-7, HepG2 | IC50 values in the low micromolar range |
| Quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives (Compounds 3e and 3f) | HCT-15, SKOV-3, MDA-MB-231 | IC50 values ranging from 4.5 to 15.5 μM |
| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y | Low to submicromolar range, some more potent than colchicine |
| Hybrid quinazoline-1,3,5-triazine derivatives | MCF-7, HeLa, HepG2, HL-60 | IC50 values ranging from 14.3 to 17.3 μM |
| 4-anilinoquinazoline (B1210976) derivatives | A549, HT-29 | IC50 values of 0.18 μM (A549) and 1.13 μM (HT-29) for one derivative |
Selective Inhibitory Effects on Overexpressed Receptors (e.g., HER2, EGFR)
A key mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.govlookchem.com Overexpression of these receptors is a common feature in various cancers, including breast, lung, and ovarian cancers. lookchem.com
Researchers have successfully designed and synthesized novel quinazoline derivatives as dual inhibitors of EGFR and HER2. nih.gov Some of these compounds have demonstrated nanomolar IC50 values against these kinases. For instance, a series of isoquinoline-tethered quinazoline derivatives showed significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to lapatinib (B449) in kinase assays. nih.gov The representative compound 14f from this series was more potent in inhibiting HER2 phosphorylation at the cellular level than lapatinib and exhibited strong anti-proliferative effects against HER2-dependent SKBR3 cells. nih.gov
Similarly, new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been developed as potential irreversible inhibitors of both EGFR and HER2. researchgate.net These compounds are designed to form a covalent bond with the target enzymes, leading to enhanced biological properties. researchgate.net The development of such selective and potent inhibitors represents a promising strategy for overcoming drug resistance associated with earlier generations of EGFR/HER2 inhibitors. lookchem.com
| Compound/Derivative Series | Target Receptors | Key Findings |
|---|---|---|
| Isoquinoline-tethered quinazoline derivatives | HER2, EGFR | 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. Compound 14f showed potent inhibition of HER2 phosphorylation. |
| Novel quinazoline derivatives (as dual inhibitors) | EGFR, HER2 | Several compounds showed nanomolar IC50 values. Compounds 1a, 1d, and 1v were more potent than afatinib. |
| 6-substituted-4-(3-bromophenylamino)quinazolines | EGFR, HER2 | Designed as irreversible inhibitors with enhanced antitumor activity. Compound 16a showed excellent oral activity in a xenograft model. |
Anti-inflammatory Research
Quinazoline derivatives have also been investigated for their potential as anti-inflammatory agents. nih.gov Several studies have synthesized and screened novel quinazoline derivatives for their ability to reduce inflammation.
For example, two series of new 2,4,6-trisubstituted-quinazoline derivatives were prepared and evaluated for their anti-inflammatory activity. Thirteen of these compounds showed significant anti-inflammatory effects, with seven demonstrating a combined ability to inhibit both pain and inflammation. nih.gov Another study on novel quinazolinone derivatives revealed that compounds with 2-methyl and 2,4-dinitro substitutions at the aromatic ring on the 3-position were favorable for anti-inflammatory activity. fabad.org.tr Specifically, compounds QA-2 and QA-6 exhibited good anti-inflammatory activity in a carrageenan-induced paw edema model. fabad.org.tr
Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups can enhance the anti-inflammatory effect. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems has also been shown to improve anti-inflammatory activity. mdpi.com
Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
The quinazoline scaffold is emerging as a promising framework for the development of therapeutics for neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.com The complex nature of Alzheimer's disease necessitates the development of multi-target drugs, and the versatility of the quinazoline structure allows for the design of such agents. mdpi.comnih.gov
Quinazoline derivatives have been investigated as inhibitors of key pathological players in Alzheimer's disease, including cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. researchgate.netnih.gov Their potential to modulate these targets suggests that they could offer a multi-pronged approach to treating this debilitating condition. mdpi.com While research is ongoing, the drug-like properties and pharmacological characteristics of quinazolines make them an attractive starting point for the discovery of new anti-Alzheimer's agents. nih.gov
Other Investigational Biological Activities (e.g., Antioxidant, Antiviral, Anti-tubercular, Antihypertensive)
Beyond their applications in cancer, inflammation, and neurodegenerative diseases, quinazoline-2,4,6-triamine derivatives have been explored for a variety of other biological activities. researchgate.netmdpi.com
Antioxidant Activity
Several quinazoline derivatives have demonstrated notable antioxidant properties. nih.govmdpi.com A study on 2-substituted quinazolin-4(3H)-ones found that dihydroxy derivatives, in particular, showed good antioxidant capacity. nih.gov Another series of 2,3-disubstituted quinazolinone analogs also possessed antioxidant activity as determined by DPPH-radical-scavenging and other assays. mdpi.com The ability of these compounds to scavenge free radicals suggests their potential in mitigating oxidative stress-related conditions. orientjchem.org
Other reported activities for the broader class of quinazoline derivatives include:
Antiviral activity : Derivatives have been tested against various viruses, including influenza and human cytomegalovirus. mdpi.comnih.gov
Anti-tubercular activity : Some quinazoline derivatives have shown activity against Mycobacterium tuberculosis, with certain compounds being more active than the standard drug isoniazid (B1672263) against atypical mycobacterial strains. nih.govnih.govhumanjournals.com
Antihypertensive activity : Several novel substituted quinazolin-4(3H)-one derivatives have exhibited a hypotensive effect and have been shown to be more active than the reference drug Prazosin (B1663645). nih.govnih.govresearchgate.net
Antiviral Activity
Quinazoline derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory effects against a range of viruses in preclinical studies. Research has focused on their potential to interfere with viral replication and entry processes.
Notable research has identified 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV), two significant flavivirus pathogens. nih.govnih.govacs.org Through phenotypic screening, several analogs were synthesized and evaluated, leading to the discovery of compounds with broad and potent antiviral activity. nih.govnih.gov For instance, compounds designated 22, 27, and 47 exhibited efficacy against both ZIKV and DENV with 50% effective concentration (EC₅₀) values as low as 86 nM, alongside a lack of significant cytotoxicity to mammalian cells. nih.govnih.govacs.org Further investigation suggests these compounds may inhibit the attachment or entry of ZIKV into host cells. nih.gov
The global challenge posed by coronaviruses has also led researchers to explore quinazoline derivatives as potential therapeutics. Studies have identified quinazolin-4-one derivatives as nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.gov One study developed a series of these inhibitors based on the natural compound baicalein, resulting in a lead compound with a 50% inhibitory concentration (IC₅₀) of 0.085 µM against Mpro and an EC₅₀ of 1.10 µM in SARS-CoV-2-infected Vero E6 cells. nih.gov Other research into quinazolinone-peptido-nitrophenyl derivatives identified compounds G1 and G4, which displayed anti-Mpro activity with IC₅₀ values of 22.47 µM and 24.04 µM, respectively. nih.gov
The antiviral spectrum of quinazoline derivatives also extends to the influenza A virus. A study focusing on 2,4-disubstituted quinazolines identified several compounds with potent in vitro activity against the influenza A/WSN/33 (H1N1) virus. sci-hub.se Specifically, compounds 10a5 and 17a demonstrated IC₅₀ values between 3.70 and 4.19 µM with low cytotoxicity. sci-hub.se Furthermore, novel hybrids of quinazoline and artemisinin (B1665778) have shown potent activity against human cytomegalovirus (HCMV), with EC₅₀ values ranging from 0.15 to 0.21 µM, proving to be more potent than the reference drug, ganciclovir. mdpi.com
| Compound Class | Target Virus | Key Findings | Reported Efficacy (Value) |
|---|---|---|---|
| 2,3,6-Trisubstituted Quinazolinones (e.g., Compounds 22, 27, 47) | Zika Virus (ZIKV), Dengue Virus (DENV) | Demonstrated broad and potent antiviral activity with low cytotoxicity. nih.govnih.gov | EC₅₀: as low as 86 nM nih.govnih.gov |
| Quinazolin-4-one Derivatives | SARS-CoV-2 (Mpro enzyme) | Act as nonpeptidic, noncovalent inhibitors of the main protease. nih.gov | IC₅₀: 0.085 µM; EC₅₀: 1.10 µM nih.gov |
| Quinazolinone-peptido-nitrophenyl Derivatives (G1, G4) | SARS-CoV-2 (Mpro enzyme) | Showed dose-dependent enzymatic inhibition of the main protease. nih.gov | IC₅₀: 22.47 µM (G1), 24.04 µM (G4) nih.gov |
| 2,4-Disubstituted Quinazolines (e.g., 10a5, 17a) | Influenza A Virus (H1N1) | Exhibited potent in vitro anti-influenza activity. sci-hub.se | IC₅₀: 3.70 - 4.19 µM sci-hub.se |
| Quinazoline Artemisinin Hybrids | Human Cytomegalovirus (HCMV) | Found to be more potent than the reference drug ganciclovir. mdpi.com | EC₅₀: 0.15 - 0.21 µM mdpi.com |
Anti-tubercular Activity
The rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of novel therapeutics. Quinazoline derivatives have been identified as a promising scaffold for new anti-tubercular agents.
Screening of 4-anilinoquinolines and 4-anilinoquinazolines revealed novel inhibitors of Mtb. nih.govnih.gov This research was partly inspired by the observation that existing drugs like gefitinib and erlotinib (B232), which contain a 4-anilinoquinazoline core, possess activity against Mtb. nih.gov A focused array of these scaffolds yielded compounds with high potency, defining key structural features important for Mtb inhibition. nih.gov For example, the related quinoline (B57606) compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated a minimum inhibitory concentration required to inhibit 90% of growth (MIC₉₀) between 0.63 and 1.25 µM. nih.govnih.gov
Other modifications of the quinazoline structure have also yielded potent antimycobacterial compounds. One study synthesized a series of derivatives where the hydroxy group at the 4-position was converted to a thiol function and subsequently alkylated. nih.gov Most of these compounds showed activity against M. tuberculosis and several atypical mycobacterial strains. nih.gov Notably, the derivative 4-(S-Butylthio)quinazoline was found to be more active than the first-line anti-tubercular drug isoniazid against atypical mycobacteria. nih.gov
Further research identified 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) as a potential antimycobacterium agent. nih.gov This compound demonstrated low minimum inhibitory concentration (MIC) values against several mycobacterial species, including M. smegmatis (4 µg/mL), M. bovis BCG (2 µg/mL), and the avirulent M. tuberculosis H37Ra strain (1 µg/mL). nih.gov The mechanism of action for DQYD is associated with the disruption of intracellular ATP homeostasis and an increase in DNA damage within the mycobacteria. nih.gov
| Compound/Derivative Class | Target Organism | Key Findings | Reported Efficacy (Value) |
|---|---|---|---|
| 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | Mycobacterium tuberculosis (Mtb) | Identified as a core structure for novel Mtb inhibitors. nih.gov | MIC values demonstrate bactericidal activity. nih.gov |
| 4-(S-Butylthio)quinazoline | Atypical Mycobacteria | Exhibited greater activity than the standard drug isoniazid. nih.gov | N/A |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | Inhibits growth with a low MIC value. nih.gov | MIC: 1 µg/mL nih.gov |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. bovis BCG | Inhibits growth with a low MIC value. nih.gov | MIC: 2 µg/mL nih.gov |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. smegmatis | Inhibits growth with a low MIC value. nih.gov | MIC: 4 µg/mL nih.gov |
Antihypertensive Activity
Quinazoline derivatives are well-established in the treatment of hypertension, with several marketed drugs like prazosin featuring this core structure. nih.gov Preclinical research continues to explore novel derivatives for improved efficacy and different mechanisms of action.
One line of research has focused on synthesizing substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines as potential antihypertensive agents. nih.gov In studies using urethane-anesthetized normotensive rats and conscious spontaneously hypertensive rats (SHR), some of these new compounds were found to be as potent as prazosin. nih.gov At higher doses, two compounds appeared to be even more efficacious than prazosin in hypertensive rats. nih.gov
Another series of novel substituted quinazolin-4(3H)-one derivatives also demonstrated significant hypotensive effects in vivo. researchgate.netnih.govbenthamdirect.com Out of eighteen compounds synthesized, seven (designated 2a, 2c, 4a, 4d, 5d, 6a & 6b) produced a hypotensive effect and bradycardia, with some showing better activity than the reference drug prazosin. researchgate.netnih.govbenthamdirect.com Similarly, research into quinazoline derivatives linked with isoxazole (B147169) identified compounds 23 and 24 as potent antihypertensive agents in adrenaline-induced hypertensive rats. nih.gov These compounds are believed to act via α₁-adrenergic receptor blockade, similar to prazosin, but without affecting heart rate and with a prolonged duration of action. nih.gov
Interestingly, some quinazoline derivatives may offer vasoprotective effects independent of direct blood pressure reduction. The compound L-2286, a quinazoline derivative with poly(ADP-ribose)-polymerase (PARP) inhibitory effects, was shown to suppress hypertension-induced vascular remodeling and stiffness in spontaneously hypertensive rats without altering their blood pressure. nih.gov This suggests that PARP-1 could be a novel therapeutic target for preventing vascular damage associated with hypertension. nih.gov
| Compound Class/Derivative | Preclinical Model | Key Findings | Comparison to Standard |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats (SHR) | Demonstrated significant antihypertensive effects. nih.gov | Some compounds as potent or more efficacious than prazosin at higher doses. nih.gov |
| Substituted Quinazolin-4(3H)-one derivatives (e.g., 2a, 2c, 4a) | In vivo models | Seven compounds showed hypotensive effects and produced bradycardia. researchgate.netbenthamdirect.com | Showed better activity than prazosin. researchgate.netbenthamdirect.com |
| Quinazoline-isoxazole hybrids (Compounds 23 & 24) | Adrenaline-induced hypertensive rats | Exhibited potent antihypertensive activity with prolonged duration of action. nih.gov | Activity attributed to α₁-adrenergic receptor blocking, similar to prazosin. nih.gov |
| L-2286 (PARP inhibitor) | Spontaneously Hypertensive Rats (SHR) | Suppressed hypertension-induced vascular alterations and stiffness. nih.gov | Did not lower blood pressure directly, indicating a different mechanism of action. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing Quinazoline-2,4,6-triamine dihydrochloride with high purity for biological testing?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on a quinazoline core. For example, derivatives like N⁶-(ferrocenmethyl)quinazoline-2,4,6-triamine can be synthesized by reacting 2,4,6-trichloroquinazoline with amine-containing reagents under reflux in anhydrous solvents (e.g., acetonitrile or DMF). Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization in ethanol-water mixtures ensures high purity. Analytical validation using HPLC (≥95% purity) and NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm proton environments and carbon backbone alignment with expected structures.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching theoretical m/z values.
- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, Cl content).
Advanced Research Questions
Q. What experimental strategies are effective in evaluating the genotoxic potential of Quinazoline-2,4,6-triamine derivatives, and how should conflicting data across assays be reconciled?
- Methodological Answer :
- Primary Assays : Conduct the Drosophila wing somatic mutation and recombination test (SMART) in standard (ST) and high bioactivation (HB) crosses to detect somatic mutations and recombination events. For example, S-1QN2-1 (a nitro-substituted derivative) showed dose-dependent genotoxicity in ST crosses but not HB, highlighting metabolic activation differences .
- Secondary Assays : Use in vitro micronucleus tests (e.g., OECD 487) or comet assays to validate DNA damage.
- Data Reconciliation : Discrepancies between assays may arise from metabolic pathway variations or cell-type specificity. Cross-validate using structural-activity relationship (SAR) analysis; e.g., electron-withdrawing groups (e.g., -NO₂) increase genotoxicity, while bulky substituents (e.g., trifluoromethoxybenzyl) reduce it .
Q. How can cell division disruption caused by Quinazoline-2,4,6-triamine derivatives be mechanistically investigated using in vitro and in vivo models?
- Methodological Answer :
- In Vitro : Use flow cytometry (PI/Annexin V staining) to assess cell cycle arrest (e.g., G1/S phase blockage) in treated mammalian cell lines (e.g., HEK293 or HepG2). Combine with live-cell imaging to visualize mitotic spindle defects.
- In Vivo : Apply the themwhclones accumulated distribution frequencies analysis in Drosophila to quantify clonal proliferation anomalies. For instance, GHPMF disrupted cell division in HB crosses at 1.9–7.9 µM, suggesting reactive oxygen species (ROS)-mediated stress .
- Molecular Probes : Use phospho-specific antibodies (e.g., phospho-H3 for mitotic cells) in Western blotting to identify checkpoint kinase dysregulation.
Q. What factors influence the solubility and stability of this compound in aqueous and organic matrices, and how can formulation challenges be addressed?
- Methodological Answer :
- Solubility : The dihydrochloride salt improves aqueous solubility (logP ≈ 2.8), but pH-dependent precipitation occurs above pH 7.0. Use buffered solutions (pH 4–6) or co-solvents (e.g., PEG-400) for in vivo dosing .
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., dechlorinated byproducts) can form under alkaline conditions, necessitating lyophilized storage .
- Formulation : Nanoencapsulation (e.g., liposomes) or cyclodextrin complexation enhances bioavailability and reduces cytotoxicity in mammalian cells .
Q. How do structural modifications of the quinazoline core impact anti-parasitic efficacy and toxicity profiles?
- Methodological Answer :
- Efficacy : Substitute the N⁶ position with electron-donating groups (e.g., ferrocenyl in H2) to enhance redox activity against Leishmania mexicana promastigotes (IC₅₀ ≈ 12 µM). Nitro groups (e.g., S-1QN2-1) improve trypanocidal activity but increase genotoxicity .
- Toxicity : SAR studies show that trifluoromethoxybenzyl groups (e.g., GHPMF) reduce genotoxicity while maintaining anti-parasitic activity. Use comparative transcriptomics (RNA-seq) in host cells to identify off-target pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in genotoxicity data between Drosophila SMART assays and mammalian cell models?
- Methodological Answer :
- Metabolic Differences : Drosophila HB crosses enhance cytochrome P450 activity, which may detoxify compounds (e.g., GHPMF) that are genotoxic in mammalian systems. Use liver microsome S9 fractions (e.g., rat) in Ames tests to simulate mammalian metabolism .
- Threshold Effects : Low-dose genotoxicity in SMART (e.g., 1.9 µM S-1QN2-1) may not translate to mammalian cells due to higher repair capacity. Conduct dose-escalation studies with clastogenic endpoint assays (e.g., chromosomal aberrations) .
Tables for Key Findings
| Derivative | Genotoxicity (ST Cross) | Cell Division Disruption | Anti-Parasitic Activity (IC₅₀) |
|---|---|---|---|
| S-1QN2-1 (6-nitro) | High (1.9–15 µM) | Severe | 8.5 µM (Trypanosoma cruzi) |
| GHPMF (trifluoromethoxy) | None | Moderate | 15 µM (Leishmania mexicana) |
| H2 (ferrocenyl) | Low | Mild | 12 µM (Leishmania mexicana) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
